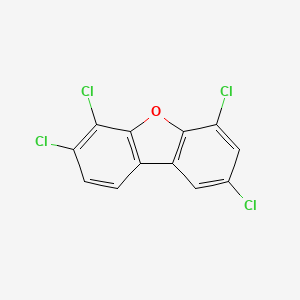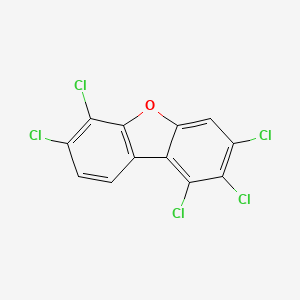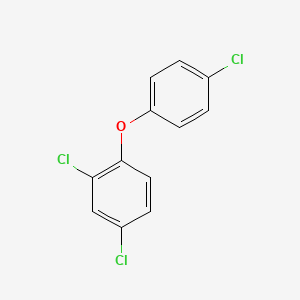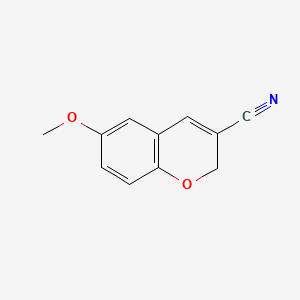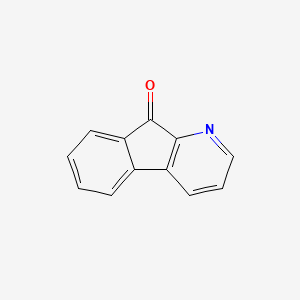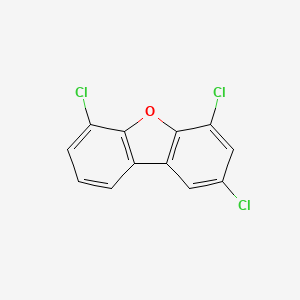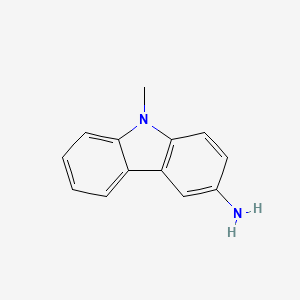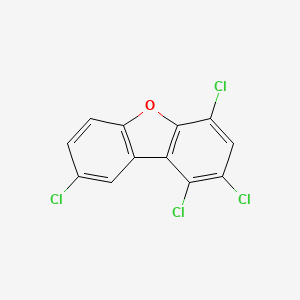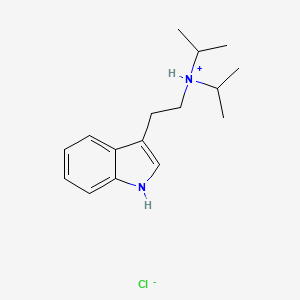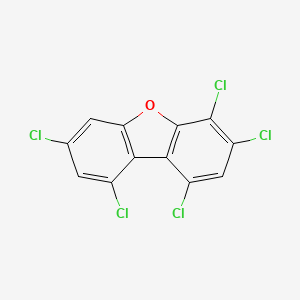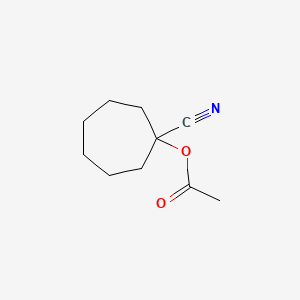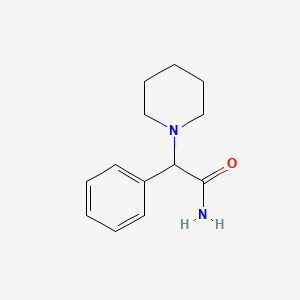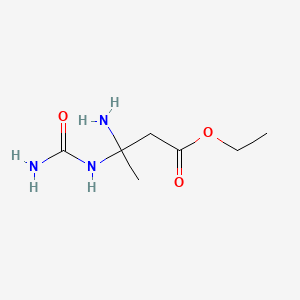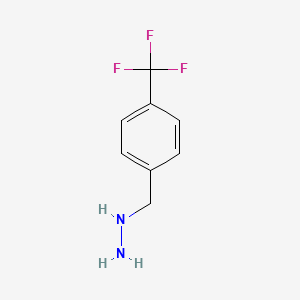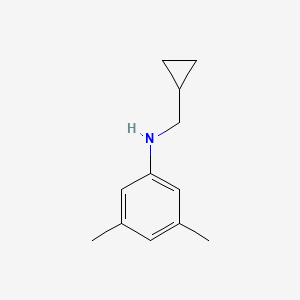
N-(cyclopropylmethyl)-3,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, reactivity, and stability under various conditions are analyzed .Applications De Recherche Scientifique
Chemical Reactivity and Enzymatic Interactions
Research has shown that cyclopropylamines, including compounds structurally related to N-(cyclopropylmethyl)-3,5-dimethylaniline, undergo interesting reactions when exposed to enzymes and oxidative conditions. For instance, the N-dealkylation of N-cyclopropylamines by horseradish peroxidase has been studied to understand the fate of the cyclopropyl group upon N-dealkylation. This research is critical for elucidating the mechanism of oxidative N-dealkylation, a reaction relevant to drug metabolism and the detoxification processes in living organisms (Shaffer, Morton, & Hanzlik, 2001).
Synthesis of Complex Molecules
The ability to generate complex molecules from simpler precursors is a cornerstone of organic synthesis and material science. Studies into the reactivity patterns of dialkylaniline radical cations, which are related to the chemical structure of interest, have shed light on the formation of para-substituted dialkylanilines through nucleophilic substitution. This knowledge contributes to the development of synthetic methodologies for creating novel compounds with potential applications in various industries (Kirchgessner, Sreenath, & Gopidas, 2006).
Catalysis and Polymerization
Research has also explored the use of related compounds in catalysis and polymerization processes. For example, new chromium(III) complexes with cyclopentadienyl ligands functionalized by N,N-dimethylaniline have been identified as highly active catalysts for olefin polymerization. Such advancements have significant implications for the polymer industry, offering more efficient and potentially more environmentally friendly routes to important materials (Enders, Fernandez, Ludwig, & Pritzkow, 2001).
Environmental and Health Impact Studies
Understanding the environmental and health impacts of chemical compounds is crucial. Studies have investigated the genotoxicity of dimethylanilines, including those structurally similar to N-(cyclopropylmethyl)-3,5-dimethylaniline, to assess their role in generating reactive oxygen species and their potential carcinogenicity. This research is vital for assessing the risks associated with exposure to these compounds and for developing strategies to mitigate their adverse effects (Chao et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)13-8-11-3-4-11/h5-7,11,13H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDINKZWPICLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635995 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3,5-dimethylaniline | |
CAS RN |
356539-49-6 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

